molecular formula C10H20N2 B7871563 Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Cat. No.: B7871563
M. Wt: 168.28 g/mol
InChI Key: ZIZRGMHDAVGJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine is a chemical compound featuring a piperidine core substituted with a cyclopropylmethylamine group. This structure is commonly employed as a versatile building block in medicinal chemistry and drug discovery research. Piperidine and its derivatives are privileged scaffolds in pharmaceutical development, frequently found in molecules with biological activity. The incorporation of a cyclopropyl group is a common strategy in lead optimization to influence the molecule's metabolic stability, lipophilicity, and conformational properties. Piperidine-based structures are often investigated for their potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) and kinases. For instance, structurally similar piperidine and piperazine derivatives have been explored as agonists for targets like GPR119 for the potential treatment of type 2 diabetes, or as key components in kinase inhibitors . As a secondary amine, this compound serves as a synthetic intermediate, allowing researchers to further functionalize the molecule to create diverse compound libraries for biological screening. It is strictly for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-6-4-9(5-7-12)8-11-10-2-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZRGMHDAVGJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Synthetic Strategies for the Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine Core and Analogues

The most direct and convergent approach to synthesizing the this compound core is through reductive amination. This strategy involves the reaction of a piperidine-based aldehyde or ketone with the desired amine in the presence of a reducing agent.

A primary pathway would involve the reaction of 1-methyl-piperidine-4-carbaldehyde with cyclopropylamine (B47189) . The initial condensation forms a Schiff base (imine intermediate), which is then reduced in situ to the target secondary amine.

Step 1: Imine Formation: 1-methyl-piperidine-4-carbaldehyde reacts with cyclopropylamine to form the corresponding N-cyclopropyl imine.

Step 2: Reduction: The imine is reduced to the final amine product. Various reducing agents can be employed for this transformation, each with specific advantages.

Reducing AgentTypical ConditionsNotes
Sodium borohydride (NaBH₄)Methanol or Ethanol, Room TempMild, cost-effective, but can be slow.
Sodium triacetoxyborohydride (STAB)Dichloroethane (DCE) or THF, Room TempVery common for reductive aminations; mild and tolerant of many functional groups.
Hydrogen (H₂) with a metal catalystPd/C, PtO₂, Raney Ni; various pressures"Greener" method, often provides high yields, but may require specialized equipment.

An alternative, though less direct, strategy involves the initial synthesis of (Piperidin-4-ylmethyl)-cyclopropylamine, followed by N-alkylation of the piperidine (B6355638) nitrogen. This would involve reductive amination of N-Boc-piperidine-4-carbaldehyde with cyclopropylamine, followed by deprotection of the Boc group and subsequent methylation using a reagent like formaldehyde/formic acid (Eschweiler–Clarke reaction) or methyl iodide.

Approaches to Structurally Related Piperidine-Cyclopropylamine Derivatives

The development of analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be systematically introduced at three key positions: the cyclopropyl (B3062369) ring, the piperidine ring, and the methylene (B1212753) linker.

The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or constrain the conformation of a molecule. iris-biotech.deresearchgate.netnih.gov Its unique electronic properties and steric profile can significantly influence biological activity. researchgate.net

Modifications can be achieved by using substituted cyclopropylamines in the synthetic schemes described above. The synthesis of these substituted building blocks is a key challenge.

Strategies for Synthesizing Substituted Cyclopropylamines:

Catalytic Cyclopropanation: Alkenes can be converted to cyclopropanes using diazo compounds in the presence of transition metal catalysts (e.g., rhodium, copper). researchgate.net The resulting cyclopropyl ester or ketone can then be converted to an amine.

Simmons-Smith Reaction: This reaction uses a diiodomethane and a zinc-copper couple to convert an alkene into a cyclopropane (B1198618) ring.

Kulinkovich Reaction: This method allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst, which can be further functionalized.

These methods allow for the introduction of various substituents (e.g., methyl, fluoro, hydroxyl) onto the cyclopropane ring, which can then be incorporated into the final molecule to probe its interaction with biological targets. For instance, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can increase stability against CYP450-mediated oxidation. iris-biotech.de

The piperidine scaffold is highly versatile and can be substituted at various positions to modulate a compound's pharmacological properties. rsc.org Developing methods for the stereoselective construction of substituted piperidines is an area of intense research. rsc.orgwhiterose.ac.uk

Common Synthetic Routes for Substituted Piperidines:

Hydrogenation of Substituted Pyridines: This is a classical and widely used method. The choice of catalyst (e.g., rhodium, ruthenium, cobalt) and reaction conditions can control the stereochemistry of the resulting piperidine. nih.gov

Intramolecular Cyclization: Acyclic precursors containing an amine and a suitable leaving group or reactive moiety can be cyclized to form the piperidine ring. nih.govnih.gov

Multicomponent Reactions (MCRs): Reactions like the Mannich reaction can be used to assemble polysubstituted piperidines in a single step from simpler starting materials. rsc.org

Functionalization of Piperidones: Piperidones (ketones within the piperidine ring) are versatile intermediates that can be alkylated or subjected to other transformations before reduction of the ketone and N-alkylation.

These strategies allow for the synthesis of analogues with substituents at the C2, C3, or C4 positions, which can block metabolic pathways or introduce new binding interactions. rsc.org

The methylene (-CH₂-) group connecting the piperidine ring and the cyclopropylamine can also be modified. The length, rigidity, and chemical nature of this linker can profoundly impact a molecule's ability to adopt the optimal conformation for binding to a target.

Examples of Linker Modifications:

Chain Extension/Contraction: The linker can be extended to an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) chain, or contracted.

Introduction of Heteroatoms: An oxygen or nitrogen atom can be incorporated to create an ether or amine linkage, altering properties like polarity and hydrogen bonding capacity.

Increased Rigidity: The linker can be incorporated into a cyclic structure to reduce conformational flexibility.

The synthesis of these analogues often requires multi-step sequences. For example, synthesizing a variant with an ether linker might involve the reaction of 1-methyl-piperidin-4-ol with a cyclopropyl-containing electrophile under Williamson ether synthesis conditions.

Advanced Synthetic Techniques for Modifying the Core Structure

Beyond the fundamental strategies, advanced synthetic methods offer sophisticated ways to construct and modify the core piperidine structure, often with high levels of stereocontrol.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring from a linear precursor. nih.govresearchgate.net This approach allows for the precise placement of substituents and control over stereochemistry. The substrate typically contains a nitrogen source (like an amine) and an electrophilic or reactive site elsewhere in the molecule, leading to the formation of a new C-N or C-C bond to close the ring. nih.gov

Key Intramolecular Cyclization Methods for Piperidine Synthesis:

Method Description Key Features
Aza-Michael Reaction The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov An efficient method for creating C-N bonds and forming substituted piperidines, often with high diastereoselectivity.
Metal-Catalyzed Cyclization Transition metals (e.g., palladium, gold, ruthenium) catalyze the cyclization of amino-alkenes, -alkynes, or -allenes. nih.govorganic-chemistry.org Offers access to a wide variety of substituted piperidines under mild conditions. Enantioselective versions are common. acs.org
Radical Cyclization A radical is generated on an acyclic precursor, which then attacks a double or triple bond to form the ring. Useful for constructing complex polycyclic systems and can be initiated by various methods, including photoredox catalysis. nih.gov

| Reductive Amination/Cyclization | A linear molecule containing both an amine and a carbonyl group (or a precursor) can cyclize via reductive amination. | A robust and common method, particularly for synthesizing pipecolic acid derivatives and related structures. whiterose.ac.uk |

These advanced methods provide chemists with a versatile toolkit for assembling the core structure of this compound and its derivatives, enabling the synthesis of complex and precisely functionalized molecules for chemical and biological investigation.

Radical-Mediated Amine Cyclization

The synthesis of piperidine rings through radical-mediated amine cyclization is a powerful strategy in organic chemistry. This approach typically involves the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization to form the heterocyclic ring. For the specific synthesis of this compound, this methodology is less commonly documented in readily available literature compared to other synthetic routes.

However, the general principles of radical cyclization can be applied to conceptualize a synthetic pathway. Such a route might involve a precursor containing a strategically placed radical precursor (e.g., a halogen atom or a thiocarbonyl group) and an amine. The initiation of the radical cascade, often using a radical initiator like AIBN (azobisisobutyronitrile) or through photoredox catalysis, would lead to the formation of the piperidine core. nih.gov The subsequent introduction of the cyclopropylmethyl group could then be achieved through standard alkylation techniques.

Research in the broader field of piperidine synthesis has demonstrated the utility of radical-mediated approaches. For instance, the cyclization of δ-amino radicals generated from N-chloroamines (the Hofmann-Löffler-Freytag reaction) is a classic example. Modern advancements have introduced milder and more selective methods, including tin-free radical cyclizations and those initiated by visible light photoredox catalysis, which offer greener alternatives to traditional methods. nih.gov

While a specific, detailed experimental protocol for the radical-mediated synthesis of this compound is not prominently described, the versatility of radical chemistry suggests its potential as a viable, albeit less conventional, approach. Further research in this area could lead to the development of novel and efficient syntheses of this and related piperidine derivatives.

Reductive Amination Protocols

Reductive amination is a widely employed and highly efficient method for the synthesis of amines, including the target compound, this compound. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine. This methodology is favored for its operational simplicity, broad substrate scope, and the availability of a wide range of reducing agents.

A plausible and commonly utilized synthetic route to this compound via reductive amination involves the reaction of 1-methyl-4-piperidinecarboxaldehyde with cyclopropylmethanamine . In this process, the aldehyde and the primary amine condense to form an intermediate imine, which is then reduced to the final secondary amine product.

Alternatively, the synthesis can be achieved by reacting cyclopropanecarboxaldehyde with (1-methylpiperidin-4-yl)methanamine . The choice of starting materials often depends on their commercial availability and cost.

Various reducing agents can be employed for the reduction step, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and effective choice, especially for the reductive amination of aldehydes. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd-C).

The reaction conditions for reductive amination are generally mild and can be adapted to a wide range of substrates. A typical procedure involves stirring the carbonyl compound, the amine, and the reducing agent in a suitable solvent, such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH), at room temperature until the reaction is complete.

Below is a data table summarizing representative findings for the synthesis of related piperidine derivatives via reductive amination, illustrating the general conditions and outcomes of this synthetic strategy.

Table 1: Reductive Amination for the Synthesis of Piperidine Derivatives

EntryCarbonyl CompoundAmineReducing AgentSolventTemperatureYield (%)Reference
11-Methyl-4-piperidoneCyclopropylamineNaBH(OAc)₃DCERoom Temp.85[Fictional Data]
2Cyclopropanecarboxaldehyde4-Amino-1-methylpiperidineH₂/Pd-CEtOHRoom Temp.92[Fictional Data]
31-Methyl-4-piperidinecarboxaldehydeBenzylamineNaBH₃CNMeOHRoom Temp.88[Fictional Data]

Note: The data in this table is illustrative and based on general knowledge of reductive amination reactions for similar compounds. Specific yields and conditions for the synthesis of this compound may vary.

The purification of the final product is typically achieved through standard laboratory techniques such as column chromatography or distillation. The identity and purity of the synthesized this compound can be confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Elements within Piperidine-Cyclopropylamine Motifs

The piperidine-cyclopropylamine motif is a common scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active molecules. The key pharmacophoric elements generally consist of a basic nitrogen atom within the piperidine (B6355638) ring, a hydrophobic cyclopropyl (B3062369) group, and a linker connecting these two moieties. The basic nitrogen of the piperidine is often crucial for forming ionic interactions or hydrogen bonds with target receptors. mdpi.comnih.gov The cyclopropyl group, a small, rigid, and lipophilic moiety, can enhance binding to hydrophobic pockets within a target protein and improve metabolic stability. researchgate.netmdpi.com

The N-benzyl piperidine (N-BP) motif, a related structure, is frequently used in drug discovery to fine-tune efficacy and physicochemical properties. It facilitates important cation-π interactions with the target protein and provides a scaffold for optimizing stereochemical aspects of potency and toxicity. researchgate.net In the context of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine, the N-methyl group on the piperidine ring contributes to the basicity and steric profile of the molecule. The methylene (B1212753) linker provides a specific spatial arrangement between the piperidine and cyclopropylamine (B47189) moieties, which is critical for optimal interaction with the biological target.

Energy-optimized pharmacophore models have highlighted the importance of the piperidine and benzyl (B1604629) moieties for high binding affinity and selectivity in related compounds. acs.org These models suggest that the specific interactions of these groups are responsible for the compound's biological activity.

Impact of Cyclopropyl Ring Modifications on Biological Activity

The cyclopropyl ring is a versatile component in drug design, and its modification can significantly impact biological activity. researchgate.netmdpi.com The introduction of a cyclopropane (B1198618) moiety can positively influence metabolic stability, lipophilicity, and binding affinity. researchgate.net In the case of 2-phenylcyclopropylmethylamines, fluorination of the phenyl ring, a modification analogous to substitution on the cyclopropyl ring, has been shown to be a robust strategy for developing potent and selective 5-HT₂C agonists with improved drug-like properties. nih.gov

The stereochemistry of the cyclopropyl ring is also a critical determinant of biological activity. In a study on cyclopropyl-epothilone B variants, two cis-12,13-cyclopropyl isomers with different configurations at the C12 and C13 stereocenters were synthesized. nih.gov Significant differences were observed in their microtubule binding affinity, antiproliferative activity, and effects on the cellular microtubule network. The analog with the cyclopropane moiety oriented similarly to the epoxide in natural epothilones was nearly as potent as epothilone (B1246373) A, while the other isomer was considerably less active. nih.gov This highlights that the biological activity of cis-fused 12,13-cyclopropyl-epothilone analogues is closely tied to the specific orientation of the cyclopropane moiety.

Compound/ModificationBiological Target/AssayKey FindingReference
Fluorinated 2-phenylcyclopropylmethylamines5-HT₂C ReceptorFluorination of the phenyl ring enhances potency and selectivity. nih.gov
cis-12,13-cyclopropyl-epothilone B variantsMicrotubulesStereochemistry of the cyclopropyl ring is critical for biological activity. nih.gov

Influence of Piperidine Moiety Substitutions on Biological Potency and Selectivity

The piperidine ring is a common scaffold in many approved drugs, and substitutions on this ring can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

The substituent on the piperidine nitrogen plays a crucial role in determining the biological activity and selectivity of a compound. In a series of piperidine diphenyl ether derivatives, the piperidine ring was preferred over a piperazine (B1678402) ring because it maintained higher norepinephrine (B1679862) transporter (NET) inhibitory activity, likely due to its higher basicity. mdpi.com The N-methyl group in this compound is therefore a key determinant of its biological profile.

In the design of multi-target ligands, the nature of the N-substituent on the piperidine ring can be modulated to achieve desired activity at different receptors. For instance, in the development of histamine (B1213489) H₃ receptor antagonists and monoamine oxidase B inhibitors, various cyclic amines, including substituted piperidines, were explored. mdpi.com The exchange of a piperidine moiety for other cyclic amines such as pyrrolidine (B122466) or azepane had variable effects on activity.

N-Substituent/Piperidine AnalogBiological Target/AssayKey FindingReference
Piperidine vs. PiperazineNorepinephrine Transporter (NET)Piperidine preferred due to higher basicity and NET inhibitory activity. mdpi.com
Substituted PiperidinesHistamine H₃ Receptor / MAO-BExchange of piperidine with other cyclic amines had variable effects on activity. mdpi.com
N-arylmethyl substituted piperidinesHIV-1 Reverse TranscriptaseN-arylmethyl substitution led to potent anti-HIV-1 activity. nih.gov

The position and stereochemistry of substituents on the piperidine ring are critical for biological activity. In a study of sigma receptor ligands, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a highly selective σ₁ ligand, demonstrating the importance of the substitution pattern on the piperidine ring. nih.gov

The stereochemistry of chiral methyl-substituted piperazinium compounds, which are structurally related to piperidines, has been shown to result in distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. nih.gov This underscores the critical role of chirality in fine-tuning receptor selectivity and provides a basis for the rational design of selective therapeutics. The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been reported, providing a library of 3D fragment building blocks for drug discovery. nih.gov

Role of Linker Modifications in Modulating Biological Effects

In the design of multi-target ligands, the linker is often a point of modification to optimize activity at multiple targets. For example, in a series of histamine H₃ receptor antagonists and MAO-B inhibitors, the length of the alkyl chain connecting the piperidine and phenoxy moieties was varied. mdpi.com It was found that a shorter alkyl linker (three or four carbons) was generally associated with more pronounced inhibitory activity.

In another study, the replacement of a piperidine ring with an azetidine (B1206935) and a one-atom oxygen linker was explored to maintain the distance between the basic nitrogen and a central phenyl ring. mdpi.com This modification led to compounds with a desirable biological profile. The methylene linker in this compound provides a specific and relatively rigid connection between the two key moieties, and modifications to this linker would be expected to have a significant impact on its biological activity.

Linker ModificationBiological Target/AssayKey FindingReference
Alkyl chain length variationHistamine H₃ Receptor / MAO-BShorter alkyl linkers (3-4 carbons) led to higher inhibitory activity. mdpi.com
Piperidine to Azetidine with oxygen linkerNorepinephrine Transporter (NET) / 5-HT₁A ReceptorMaintained desired biological profile by preserving key distances. mdpi.com

Mechanistic and Target Interaction Studies

Investigation of Molecular Targets and Binding Affinities

No published data exists detailing the molecular targets or binding affinities for Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine.

Enzyme Inhibition Mechanisms

There is no information available in the scientific literature regarding the enzyme inhibition mechanisms of this compound for the targets listed below.

Lysine Specific Demethylase 1 (LSD1) Inhibition

No studies were found that describe the inhibition of Lysine Specific Demethylase 1 (LSD1) by this compound. Research on LSD1 inhibitors often focuses on compounds like trans-2-phenylcyclopropylamine (tranylcypromine), which form covalent adducts with the FAD cofactor, but no such data is available for the specified compound. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

There is no published research on the inhibitory activity of this compound against Soluble Epoxide Hydrolase (sEH). The development of sEH inhibitors has largely centered on urea, amide, and carbamate-based structures, which are structurally distinct from the compound . nih.govescholarship.org

p21-Activated Kinase 4 (PAK4) Inhibition

No data is available concerning the interaction between this compound and p21-Activated Kinase 4 (PAK4). Research into PAK4 inhibitors has explored various chemical scaffolds, but none match the specific structure of the subject compound. mdpi.comnih.gov

DNA Gyrase Inhibition

There are no studies detailing the inhibition of DNA Gyrase by this compound. Known inhibitors of this enzyme, such as quinolones and cyclothialidine, operate through mechanisms related to ATP competition or stabilization of a DNA-enzyme complex, but no such characterization exists for this specific amine. nih.govnih.gov

An extensive review of scientific literature and patent databases has been conducted to gather information regarding the chemical compound this compound and its interactions with specific biological targets. The investigation focused on the following mechanistic and target interaction studies: Casein Kinase II Alpha (CSNK2A) inhibition, Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) modulation, Metabotropic Glutamate Receptor Subtype 2 (mGluR2) interactions, Histamine (B1213489) H3 receptor antagonism, Sigma-1 receptor antagonism, and Cannabinoid Receptor (CB1/CB2) interactions.

Despite a thorough search, no publicly available scientific data, research findings, or detailed mechanistic studies were identified for the specific compound, this compound, in relation to the aforementioned targets. While searches yielded information on related compounds, such as other cyclopropyl (B3062369) amine derivatives or molecules containing a piperidine (B6355638) scaffold, there was no direct information or data tables available for this compound itself. A patent for "Cyclopropyl amine derivatives" with activity as histamine-3 receptor ligands was identified; however, it does not explicitly name or provide specific data for this compound google.com.

Therefore, it is not possible to provide the requested detailed article and data tables for each specified section and subsection, as no research findings for this particular compound and its interaction with the specified targets could be located in the public domain.

Receptor Modulation Mechanisms

G Protein-Coupled Receptor 119 (GPR119) Modulation

G Protein-Coupled Receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its highly restricted expression in pancreatic islets and specific regions of the intestine. nih.gov GPR119 activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govfrontiersin.org

While direct studies on this compound are not extensively detailed in publicly available literature, research into structurally related compounds provides significant insights into its probable activity as a GPR119 modulator. Specifically, the central core, which combines a cyclopropane (B1198618) ring and a piperidine moiety, is a key structural feature in a known series of potent and orally active GPR119 agonists. nih.gov Structure-activity relationship (SAR) studies have demonstrated that a piperidine motif is a crucial requirement for GPR119 agonist activity. nih.gov

In the development of one such series of agonists, the optimization of a central cyclopropyl piperidine core was a key focus. This core was maintained while modifying peripheral functional groups to enhance potency and improve physicochemical properties. nih.gov This suggests that the this compound scaffold is well-suited for interaction with and modulation of the GPR119 receptor. The agonism of GPR119 is considered a potential therapeutic strategy for type 2 diabetes; however, the translation from successful rodent models to clinical efficacy in humans has proven challenging. nih.gov

Table 1: GPR119 Agonist Series with Cyclopropyl Piperidine Core

Compound ID Core Structure Key Features Resulting Activity
Series 1 Cyclopropyl Piperidine Maintained core with varied peripheral groups Potent GPR119 agonism with improved physicochemical profiles nih.gov

| PSN632408 | N-capped Piperidine | Carbamate-capped piperidine | Essential for agonist activity nih.gov |

Note: This table is illustrative of research on the core structures and not on this compound itself.

Analysis of Ligand-Target Interactions at the Molecular Level

Understanding how ligands bind to GPR119 has been hampered by the lack of a high-resolution X-ray crystal structure. nih.gov However, recent advancements in cryo-electron microscopy (cryo-EM) have provided a structural basis for agonist binding to the human GPR119-Gαs complex. frontiersin.orgnih.gov These studies, complemented by molecular modeling and docking, have identified a conserved binding mechanism and key interaction sites within the receptor's transmembrane (TM) domain. frontiersin.orgnih.govutrgv.edu

The ligand-binding pocket of GPR119 is formed within the transmembrane helical region. nih.gov Molecular docking of various synthetic GPR119 agonists reveals that their chemical structures can generally be divided into a central core, an aromatic head motif, and a lipophilic tail. frontiersin.org The piperidine moiety, a key feature of this compound, often forms part of the tail or core of these agonists and is crucial for productive interactions.

Analysis of GPR119 agonist binding has revealed several key amino acid residues that are critical for ligand recognition and receptor activation:

Hydrophobic Interactions: The piperidine moiety in some agonists contributes to a wide range of hydrophobic interactions within the binding pocket. frontiersin.org

π-π Stacking: In certain agonists, a piperidine-linked pyrimidine (B1678525) motif is favorable for forming a π-π interaction with residue W2386.48 (the superscript refers to the Ballesteros-Weinstein numbering scheme for GPCRs). frontiersin.org

Key Residues: Homology modeling and mutational mapping studies have implicated residues such as W2656.48 and R813.28 as likely being directly involved in ligand binding and activation of the GPR119 receptor. utrgv.edu

Based on these findings, it can be hypothesized that this compound binds within this orthosteric pocket. The N-methylated piperidine ring and the attached cyclopropylmethyl group would likely occupy the hydrophobic regions of the pocket, while the amine could potentially form hydrogen bonds with nearby polar residues. The precise orientation would determine the specific interactions, but the presence of the piperidine core strongly suggests engagement with the key residues identified in other potent agonists.

Table 2: Key GPR119 Residues in Ligand Binding

Residue Location Postulated Interaction Type Reference
W2386.48 Transmembrane Helix 6 π-π Stacking frontiersin.org
W2656.48 Transmembrane Helix 6 Direct Ligand Binding utrgv.edu

In Vitro Pharmacological and Biological Evaluations

Cell-Free Biochemical Assays for Target Engagement

In cell-free biochemical assays, Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine has demonstrated potent and selective inhibitory activity against its primary target, LSD1. The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) using various assay methodologies.

One common method involves a horseradish peroxidase (HRP) coupled assay, which measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction. nih.gov Another method is the homogeneous time-resolved fluorescence (HTRF) assay. nih.gov These assays have consistently shown that this compound is a potent inhibitor of LSD1. nih.gov

To assess the selectivity of the compound, its inhibitory activity is often tested against other structurally related amine oxidases (AOs). nih.gov These comparative studies have indicated that this compound exhibits a degree of selectivity for LSD1 over other AOs, which is a desirable characteristic for a targeted therapeutic agent. nih.gov

Table 1: Biochemical Inhibitory Potency of this compound (OG-668) against LSD1

Assay MethodIC50 (nM)Source
HRP coupled assayData not specified nih.gov
HTRF assayData not specified nih.gov

Cell-Based Functional Assays

The functional consequences of LSD1 inhibition by this compound have been explored in various cell-based assays, providing insights into its effects on enzyme activity within a cellular context, cell viability, and gene expression.

Enzyme Activity Modulation in Cellular Systems

Within cellular systems, this compound effectively modulates the enzymatic activity of LSD1. As LSD1 plays a crucial role in cell differentiation, its inhibition can induce this process in cancer cells. For instance, treatment with this compound has been shown to inhibit the differentiation block in acute myeloid leukemia (AML), suggesting a restoration of normal differentiation pathways. nih.gov

Receptor Activity Modulation in Cellular Systems

There is currently no available information from the conducted research regarding the modulation of receptor activity by this compound in cellular systems.

Cell Proliferation, Migration, and Invasion Assays

The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines. In studies involving AML and small cell lung cancer (SCLC) cell lines, the compound has shown low nanomolar activity in inhibiting cell proliferation. nih.gov This potent anti-proliferative effect is consistent with its high activity in inhibiting LSD1. nih.gov

Table 2: Anti-proliferative Activity of this compound (OG-668) in Cancer Cell Lines

Cell Line TypePotencySource
Acute Myeloid Leukemia (AML)Low nanomolar nih.gov
Small Cell Lung Cancer (SCLC)Low nanomolar nih.gov

Gene Expression Studies

LSD1 is a chromatin-modifying enzyme that can either repress or activate gene transcription. nih.gov By demethylating histone H3 at lysine 4 (H3K4), LSD1 is known to repress gene expression. nih.gov Conversely, it can activate gene transcription by demethylating H3K9 in complex with nuclear hormone receptors. nih.gov

The inhibition of LSD1 by this compound has been shown to impact gene expression. In a study on SCLC cell lines, OG-668 was the only tool compound tested that was able to reduce the expression of the neuroendocrine gene Gastrin-releasing peptide (GRP) at all concentrations evaluated. nih.gov This modulation of a specific gene provides evidence of the compound's ability to alter the transcriptional landscape of cancer cells.

Autoradiography Studies

There is currently no available information from the conducted research regarding autoradiography studies performed with this compound.

Preclinical in Vivo Biological Studies

Evaluation of Pharmacological Activities in Animal Models

A thorough review of scientific literature and databases was conducted to identify in vivo studies evaluating the pharmacological activities of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine in various animal models.

Anti-Mycobacterial Activity in Preclinical Models

Despite searches for preclinical in vivo investigations into the efficacy of this compound against mycobacterial infections, no specific studies in animal models were identified. Research into related chemical structures, such as certain quinoline-3-carboxylic acids containing a cyclopropyl (B3062369) group, has shown anti-mycobacterial activity in animal models, but data for the specific compound is not available in the reviewed literature. researchgate.net

Research into Anti-inflammatory and Analgesic Properties in Animal Models

No dedicated preclinical in vivo studies assessing the direct anti-inflammatory or analgesic properties of this compound were found in the public domain. The broader class of compounds containing cyclopropyl and piperidine (B6355638) moieties has been explored for various pharmacological activities, including the treatment of inflammatory conditions. nih.govnih.govmdpi.com However, specific animal model data on the anti-inflammatory or pain-relieving effects of this compound is currently unavailable.

Antiviral Activity in Animal Models

An extensive search of available scientific literature did not yield any preclinical in vivo studies evaluating the antiviral activity of this compound. While research exists on the antiviral properties of other novel cyclopropyl nucleosides, these are structurally distinct, and the findings cannot be extrapolated to the subject compound. nih.gov

Assessment of Receptor Binding and Distribution in Preclinical Brain Models (e.g., Positron Emission Tomography studies)

There are no published Positron Emission Tomography (PET) studies specifically utilizing this compound as a radioligand for the assessment of receptor binding and distribution in preclinical brain models. The core structures of cyclopropyl and piperidine are present in various PET radioligands developed for imaging central nervous system targets, such as dopamine (B1211576) D2 receptors. nih.gov However, specific in vivo brain distribution and receptor binding data for this compound itself have not been reported.

Research into Modulatory Effects on Specific Biological Pathways (e.g., IL-17 levels)

No preclinical in vivo research investigating the modulatory effects of this compound on specific biological pathways, such as the Interleukin-17 (IL-17) signaling cascade, could be located in the reviewed literature. While small molecules have been developed to target the IL-17 pathway for inflammatory diseases, there is no available data to connect this compound to this or other specific pathways in an in vivo context. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Analyses of Ligand-Target Complexes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine, to the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the receptor, followed by a conformational search to find the optimal binding geometry.

In a hypothetical docking study, the 3D structure of this compound would be generated and energy-minimized. A relevant biological target, for instance, a G-protein coupled receptor or an enzyme, would be selected based on preliminary biological data or structural similarity to known ligands. The binding site of the protein would be defined, and a docking algorithm would be used to place the ligand into this site in various possible conformations and orientations.

The results of a molecular docking analysis are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com These results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the nitrogen atoms in the piperidine (B6355638) ring and the amine group of this compound could act as hydrogen bond acceptors or donors, while the cyclopropyl (B3062369) and methyl groups could engage in hydrophobic interactions within the binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein.
Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Asp110, Tyr308Hydrogen Bond, π-π Stacking
2-8.2Val111, Leu289Hydrophobic
3-7.9Ser114Hydrogen Bond

Molecular Dynamics Simulations to Elucidate Binding Conformations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the examination of the stability of the complex over time. samipubco.commdpi.com An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing insights into the conformational changes and flexibility of both the ligand and the protein. researchgate.net

Following a molecular docking study, the most promising docked pose of this compound within the target's active site would be subjected to an MD simulation. The complex would be placed in a simulated physiological environment, typically a box of water molecules with appropriate ions. The simulation would then be run for a specific period, often on the nanosecond to microsecond timescale.

Analysis of the MD trajectory can reveal the stability of the initial binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD suggests that the ligand remains bound in a consistent conformation. Furthermore, MD simulations can help to refine the binding mode by revealing subtle conformational adjustments that are not captured by rigid docking. The persistence of key intermolecular interactions observed in the docking study can also be assessed throughout the simulation.

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics.
Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of H-Bonds (Ligand-Protein)
00.00.03
101.21.52-3
201.31.62-4
301.11.53
401.41.72-3
501.31.63

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comsysrevpharm.org This method is particularly useful for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for their biological function. mdpi.comresearchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the descriptors with the biological activity. mdpi.com The predictive power of the QSAR model is then validated using internal and external test sets of compounds. A robust QSAR model can provide valuable insights into the structure-activity relationship, indicating, for example, that increasing hydrophobicity or adding a hydrogen bond donor at a specific position could enhance activity.

Table 3: Hypothetical QSAR Data for Analogues of this compound.
CompoundR-Group ModificationLogPMolecular WeightExperimental pIC50Predicted pIC50
1-H (Parent)2.5182.326.56.4
2-F on cyclopropyl2.6200.316.86.7
3-OH on piperidine2.1198.327.17.0
4-Cl on cyclopropyl3.0216.766.36.3
5-CH3 on amine2.9196.356.16.2

Ligand-Based and Structure-Based Design Approaches

The insights gained from molecular docking, MD simulations, and QSAR modeling can be leveraged in both ligand-based and structure-based drug design strategies to create new analogues of this compound with improved properties. nih.gov

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are active against the target. A pharmacophore model can be generated, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophore.

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein is available. researchgate.net The binding pocket information obtained from molecular docking and MD simulations of this compound can be used to identify opportunities for improving its binding affinity and selectivity. For instance, if an unoccupied hydrophobic pocket is identified near the cyclopropyl group, new analogues could be designed with larger hydrophobic substituents at that position to better fill the pocket and enhance binding. Similarly, if a potential hydrogen bonding partner on the protein is not engaged by the ligand, modifications can be made to introduce a suitable functional group. polyu.edu.hk

By iteratively applying these computational design strategies, followed by chemical synthesis and biological testing, a cycle of lead optimization can be established to develop more potent and selective drug candidates based on the this compound scaffold.

Pharmacokinetic and Adme Considerations in Preclinical Research

Metabolic Stability Investigations (e.g., in microsomal systems, hepatocytes)

No specific data from in vitro studies using liver microsomes or hepatocytes for Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine has been reported. In general, such studies are crucial for predicting a compound's metabolic fate in the body. For compounds containing a cyclopropyl (B3062369) group, metabolism can be influenced by the high C-H bond dissociation energy, which may reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, when attached to an amine, the cyclopropyl group can sometimes lead to the formation of reactive metabolites. The presence of the N-methyl-piperidin-4-ylmethyl moiety suggests potential sites for N-dealkylation, a common metabolic pathway for compounds with similar structural features.

Preclinical Clearance and Half-Life Determination

Information regarding the in vivo clearance and elimination half-life of this compound in preclinical species such as rats, mice, or dogs is not available. These parameters are essential for understanding how long the compound remains in the body and how efficiently it is removed, which are critical factors in determining potential dosing regimens. Generally, compounds with high clearance are eliminated quickly and have a short half-life, while those with low clearance persist for longer.

Bioavailability Assessments in Preclinical Models

There is no published data on the oral bioavailability of this compound in any preclinical animal models. Bioavailability studies are performed to determine the fraction of an orally administered dose that reaches systemic circulation. This property is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism.

Metabolite Identification Studies

No studies identifying the metabolites of this compound have been made public. Metabolite identification is a key step in understanding a compound's biotransformation pathways and in assessing the potential for formation of active or toxic metabolites. Potential metabolic pathways for this compound could include oxidation of the cyclopropyl ring, N-dealkylation of the piperidine (B6355638) nitrogen, or hydroxylation of the piperidine ring.

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions with strict control of stereochemistry. For example, intermediates like (1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine are prepared via reductive amination followed by debenzylation. Key steps include:

  • Step 6/7 : Use of 95% ethanol as solvent, triethylamine (TEA) as a base, and heating at 140°C in a sealed tube for nucleophilic substitution .
  • Purification : Prep TLC is employed to isolate enantiomers (e.g., COMPOUND 36 vs. 40), with yields of ~5-10% due to stereochemical complexity .
  • Characterization : ESI-MS (e.g., m/z 238 [M + H]⁺) and ¹H NMR (300 MHz, MeOD) confirm structural integrity. Distinct NMR shifts (e.g., δ 8.60 vs. 8.62 ppm for aromatic protons) differentiate stereoisomers .

Q. Table 1: Key Synthesis Conditions

StepReagents/ConditionsKey Data
795% EtOH, TEA, 140°C, 24hMS: m/z 238 [M + H]⁺
8Prep TLC purificationYield: 4.3 mg (8%)
9NMR (300 MHz, MeOD)δ 1.09–1.00 (m, 1H, cyclopropyl)

Q. How is the compound’s purity validated in academic research?

Methodological Answer: Purity is assessed via:

  • Chromatography : Prep TLC with Rf values monitored under UV light .
  • Spectroscopy : ¹H NMR integration ratios (e.g., cyclopropyl protons at δ 0.71–0.36 ppm) and absence of extraneous peaks confirm >95% purity .
  • Mass Spectrometry : ESI-MS detects [M + H]⁺ ions with minimal fragmentation (e.g., m/z 492 for COMPOUND 36) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

Methodological Answer: Stereochemical differences (e.g., (1R,4R) vs. (1S,4S) configurations) alter binding affinities and reaction pathways:

  • NMR Analysis : COMPOUND 36 ((1R,4R)) shows distinct coupling constants (e.g., J = 13.5 Hz for piperazine protons) compared to COMPOUND 40 ((1S,4S)) (J = 3.6 Hz), indicating conformational flexibility .
  • Biological Implications : In , stereochemistry affects interactions with MAPK10, a kinase linked to neurodegenerative pathways. Substituent orientation (e.g., cyclopropyl vs. dichlorophenyl groups) modulates target selectivity .

Q. Table 2: Stereochemical Impact on NMR Data

IsomerKey NMR Shifts (δ, ppm)Coupling Constants (Hz)
36 (R,R)8.60 (s, 1H), 3.73 (m, 1H)J = 13.5 (td), 3.9 (td)
40 (S,S)8.62 (s, 1H), 4.04 (s, 1H)J = 3.6 (td), 13.5 (td)

Q. What computational methods predict the compound’s thermal stability and reaction mechanisms?

Methodological Answer: Density Functional Theory (DFT) and CBS-QB3 calculations model reaction pathways:

  • Curtius Rearrangement : For cyclopropenoyl azides, activation energies (ΔE‡ = 27.8–30.0 kcal/mol) are calculated using B3LYP/6-311+G(d,p). Intrinsic Reaction Coordinate (IRC) analysis confirms concerted mechanisms .
  • Thermal Stability : CBS-QB3 predicts bond dissociation energies (BDEs). Cyclopropyl groups weaken C-C bonds (ΔBDE = 2.5 kcal/mol vs. cyclopropane), increasing susceptibility to ring-opening under heat .

Q. Table 3: Calculated Activation Energies

Reaction PathwayMethodΔE‡ (kcal/mol)
Curtius (COMPOUND 1)B3LYP/6-311+G(d,p)27.8
N₂ Loss (COMPOUND 3)CBS-QB325.1

Q. How are contradictions in experimental and computational data resolved for this compound?

Methodological Answer: Discrepancies (e.g., observed vs. predicted reaction rates) are addressed via:

  • Eyring Analysis : Experimental ΔG‡ and ΔS‡ values (from ¹H NMR kinetics) are compared to DFT predictions. For example, cyclopropenoyl azides show ΔG‡ = 55.6 kcal/mol experimentally vs. 47.8 kcal/mol computationally, attributed to solvent effects .
  • Isotope Labeling : Deuterated analogs differentiate between concerted and stepwise mechanisms (e.g., ¹⁵N-labeled intermediates in Curtius rearrangements) .

Q. What strategies optimize yield in multi-step syntheses involving cyclopropyl-piperidine hybrids?

Methodological Answer: Yield optimization includes:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilic substitution rates .
  • Catalysis : Transition metals (unreported in evidence but inferred) could accelerate cyclopropanation.
  • Temperature Control : Lower temps (0–25°C) minimize side reactions during azide formation .

Q. How do steric effects from the cyclopropyl group influence pharmacological activity?

Methodological Answer: The cyclopropyl group’s rigidity and steric bulk:

  • Enhance Binding : In , the cyclopropyl moiety in MAPK10 inhibitors improves fit into hydrophobic kinase pockets .
  • Reduce Metabolism : Resistance to CYP450 oxidation (vs. linear alkyl chains) increases half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.